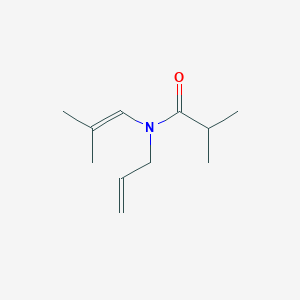
alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid, also known as DMTB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMTB belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and antipyretic properties.
Mecanismo De Acción
Alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins. This compound selectively inhibits COX-2 activity, which reduces the production of prostaglandins and subsequently alleviates inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess a favorable safety profile and exhibits minimal toxicity in animal studies. It has been found to be well-tolerated and does not cause any significant adverse effects on the liver or kidney function. This compound has also been found to possess antioxidant properties and can scavenge free radicals, which are responsible for oxidative stress and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has several advantages for use in laboratory experiments. It is readily available and can be synthesized in large quantities. This compound is also stable under normal laboratory conditions and can be easily stored. However, this compound has some limitations, such as its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to possess neuroprotective properties and can prevent neuronal damage caused by oxidative stress. Another area of interest is its potential use in the treatment of cancer. This compound has been found to inhibit the growth of cancer cells and can induce apoptosis, which is programmed cell death. Further research is needed to investigate the potential of this compound as a therapeutic agent in these diseases.
Métodos De Síntesis
Alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid can be synthesized via a multistep process that involves the condensation of 2-thiazolylacetic acid with 2,4-dimethylbenzaldehyde, followed by cyclization and oxidation. The final product is obtained in the form of a white crystalline powder.
Aplicaciones Científicas De Investigación
Alpha,3-Dimethyl-4-(2-thiazolyl)benzeneacetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to possess analgesic properties by inhibiting the production of prostaglandins, which are responsible for pain and inflammation.
Propiedades
Número CAS |
132483-36-4 |
|---|---|
Fórmula molecular |
C13H13NO2S |
Peso molecular |
247.31 g/mol |
Nombre IUPAC |
2-[3-methyl-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H13NO2S/c1-8-7-10(9(2)13(15)16)3-4-11(8)12-14-5-6-17-12/h3-7,9H,1-2H3,(H,15,16) |
Clave InChI |
IZPYQZOGDSARFK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(C)C(=O)O)C2=NC=CS2 |
SMILES canónico |
CC1=C(C=CC(=C1)C(C)C(=O)O)C2=NC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-Fluorobenzo[d]isothiazole](/img/structure/B144599.png)











